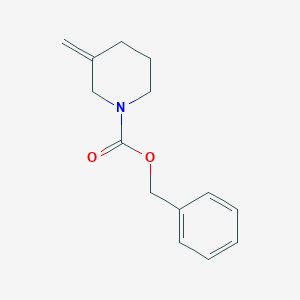
4-Propylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylpiperidin-2-one, also known as 4-PP, is a chemical compound with a molecular formula of C10H19NO. It is a precursor in the synthesis of various pharmaceutical compounds, including the antipsychotic drug risperidone. The synthesis of 4-PP is of great interest to the scientific community due to its role in the production of important drugs.
Wirkmechanismus
The mechanism of action of 4-Propylpiperidin-2-one is not well understood. However, studies have shown that it acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as risperidone. This suggests that 4-Propylpiperidin-2-one may have similar therapeutic effects as risperidone.
Biochemical and Physiological Effects
Studies have shown that 4-Propylpiperidin-2-one has a low toxicity profile and is well tolerated in animal models. It has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce locomotor activity in rats. In addition, 4-Propylpiperidin-2-one has been shown to have a positive effect on learning and memory in mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Propylpiperidin-2-one in lab experiments include its low toxicity profile, well-established synthesis method, and potential applications in the pharmaceutical industry. However, limitations include its limited solubility in water and the need for specialized equipment to handle the chemical.
Zukünftige Richtungen
There are several future directions for research on 4-Propylpiperidin-2-one. One area of interest is the development of new drugs based on the anticonvulsant and analgesic properties of 4-Propylpiperidin-2-one. In addition, further studies are needed to better understand the mechanism of action of 4-Propylpiperidin-2-one and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 4-Propylpiperidin-2-one could have significant implications for the pharmaceutical industry.
Synthesemethoden
The synthesis of 4-Propylpiperidin-2-one involves the reaction of propylamine with acetylacetone in the presence of hydrochloric acid. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-Propylpiperidin-2-one. This method has been widely used in the pharmaceutical industry to produce 4-Propylpiperidin-2-one in large quantities. However, alternative methods, such as the use of palladium catalysts, have been developed to improve the efficiency of the synthesis process.
Wissenschaftliche Forschungsanwendungen
4-Propylpiperidin-2-one has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of risperidone, an antipsychotic drug used to treat schizophrenia and bipolar disorder. In addition, 4-Propylpiperidin-2-one has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Eigenschaften
CAS-Nummer |
179683-96-6 |
|---|---|
Produktname |
4-Propylpiperidin-2-one |
Molekularformel |
C8H15NO |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
4-propylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-4-5-9-8(10)6-7/h7H,2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
FBGVKIFVRVXJAO-UHFFFAOYSA-N |
SMILES |
CCCC1CCNC(=O)C1 |
Kanonische SMILES |
CCCC1CCNC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-2-azaspiro[2.5]octane](/img/structure/B190058.png)



![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)



![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

